Mutant IDH1 inhibitors are a class of small molecule compounds designed to target and inhibit the activity of mutated isocitrate dehydrogenase 1 (IDH1) enzymes found in various cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. [, , , , , , , , , ]
These mutations typically occur at residue arginine 132 (R132), most commonly as R132H. [, , , , , , ] While wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic activity, reducing α-KG to D-2-hydroxyglutarate (D-2-HG). [, , , , , , ] D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation, impaired cellular differentiation, and tumorigenesis. [, , , , , , , ]
Mutant IDH1 inhibitors aim to block the production of D-2-HG, reversing the aberrant epigenetic landscape, promoting differentiation, and ultimately suppressing tumor growth. [, , , , , , , ] These inhibitors are highly selective for mutant IDH1, sparing wild-type IDH1 and exhibiting minimal effects on other metabolic enzymes. [, , , , , , , ]
The compound (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one is a complex organic molecule that falls within the category of pharmaceuticals, particularly those with potential applications in treating various diseases. This compound features a unique structural arrangement that includes multiple functional groups, contributing to its biological activity.
This compound is synthesized through various organic chemistry techniques and is often studied for its potential therapeutic effects. The synthesis and analysis of such compounds are crucial for drug development and understanding their mechanisms of action.
This compound can be classified as an oxazolidinone, which is a class of compounds that has garnered attention in medicinal chemistry, particularly for their antibacterial properties. The presence of a piperazine moiety also suggests potential interactions with biological targets, making it relevant in pharmacological studies.
The synthesis of this compound typically involves several steps, utilizing techniques such as retrosynthetic analysis. This method allows chemists to work backward from the target molecule to identify simpler precursors and the necessary reactions to construct the desired compound .
The molecular structure of this compound includes:
The molecular formula can be derived from its structure, providing insights into its molecular weight and potential interactions:
The compound can undergo various chemical reactions:
Each reaction requires careful control of conditions (temperature, pressure, solvent) to ensure high yields and purity of the product. Monitoring techniques such as thin-layer chromatography can help assess reaction progress.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies may involve assays measuring binding affinity (IC50 values) or cellular uptake rates to elucidate the mechanism further.
Relevant data may include spectral data (NMR, IR) confirming structural integrity after synthesis.
This compound has potential applications in several scientific fields:
(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one is a synthetic small-molecule kinase inhibitor characterized by stereospecific chiral centers and a multi-ring architecture. The systematic IUPAC name reflects its structural components:
Table 1: Chemical Identifiers
Property | Value |
---|---|
Systematic Name | (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Synonym | MK-2461 |
Molecular Formula | C₂₈H₃₇N₇O₃ |
Molecular Weight | 519.64 g/mol |
CAS Registry Number | 917879-39-1 |
InChI | InChI=1S/C28H37N7O3/c1-18(2)25-19(3)35(26(37)38-25)24-13-14-29-28(30-24)31-20(4)21-7-9-22(10-8-21)17-34-15-11-32(12-16-34)27(36)33/h7-10,13-14,18-20,25H,11-12,15-17H2,1-4H3,(H,29,30,31)/t19-,20-,25?/m0/s1 |
InChIKey | OEGYXNVKTPHXJU-XLWLXMQPSA-N |
SMILES | CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C@@HNC3=NC=CC(=N3)N4CC@HC(C)C |
MK-2461 was developed by Merck & Co. in the mid-2000s during structure-activity relationship (SAR) studies targeting c-Met (hepatocyte growth factor receptor), a tyrosine kinase implicated in oncogenesis. The compound emerged from iterative optimization of oxazolidinone-based scaffolds to enhance kinase selectivity and cellular potency. Key milestones include:
MK-2461 is a multitargeted kinase inhibitor with primary activity against c-Met, making it significant for oncology research. Its mechanistic and pharmacological attributes include:
Mechanism of Action
Table 2: Kinase Inhibition Profile of MK-2461
Kinase Target | IC₅₀ (nM) | Biological Relevance |
---|---|---|
c-Met | 3.8 | Master regulator of invasive tumor growth |
Ron | 15 | Mediates macrophage activation |
Flt-3 | 40 | Linked to acute myeloid leukemia |
Therapeutic Applications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7